molecular formula C32H43NO4S2 B2371250 (s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate CAS No. 2089682-31-3

(s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate

Cat. No.: B2371250
CAS No.: 2089682-31-3
M. Wt: 569.82
InChI Key: YNSSKUIPVDEQPC-LHSYUTFLSA-N
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Description

(s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate is a useful research compound. Its molecular formula is C32H43NO4S2 and its molecular weight is 569.82. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The compound tetramethyl 1,1′-(2-[{4,5-bis(methoxycarbonyl)-1H-1,2,3-triazol-1-yl}methyl]-2-[(4-methylphenyl)sulfonamido]propane-1,3-diyl)bis(1H-1,2,3-triazole-4,5-dicarboxylate) (3) was synthesized using a two-step process, starting from a related compound. The key step involved a copper-free Huisgen cycloaddition. The chemical structure was analyzed using IR, NMR, and elemental analysis (Fall et al., 2021).

Biological Activities

  • Enzyme Inhibitory Potential :

    • A study investigated the enzyme inhibitory potential of new sulfonamides, including derivatives of (s)-2-Methyl-1-((4-methylphenyl)sulfonamido)-1-phenylpropan-2-yl 2,4,6-triisopropylbenzenesulfinate. The compounds showed substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase. The findings were consistent with in vitro enzyme inhibition data and in silico molecular docking results (Abbasi et al., 2019).
  • Antibacterial and Antioxidant Activities :

    • Sulfonamide derivatives were synthesized and screened for their antibacterial, antifungal, and antioxidant activities. Certain compounds showed notable activity when compared to standard bactericides and antioxidants (Subramanyam et al., 2017).
  • Bioactivity Evaluation :

    • The compound methyl (2E)-2-{[N-(2-formylphenyl)-4-methylbenzene sulfonamido]methyl}-3-phenylprop-2-enoate was studied for its biological activity. Molecular docking was performed to recognize its hydrogen bond lengths and binding energy with antibacterial proteins (Vetrivelan, 2018).
  • Anti-Leishmanial and Trypanocidal Activities :

    • A series of N-benzenesulfonamides showed significant in vitro activity against Leishmania spp. promastigotes. The compounds also displayed nuclease activity and induced cellular disorganization in treated parasites, suggesting a potential mechanism of action (Bilbao-Ramos et al., 2012).

Properties

IUPAC Name

[(1S)-2-methyl-1-[(4-methylphenyl)sulfonylamino]-1-phenylpropan-2-yl] 2,4,6-tri(propan-2-yl)benzenesulfinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43NO4S2/c1-21(2)26-19-28(22(3)4)30(29(20-26)23(5)6)38(34)37-32(8,9)31(25-13-11-10-12-14-25)33-39(35,36)27-17-15-24(7)16-18-27/h10-23,31,33H,1-9H3/t31-,38?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSSKUIPVDEQPC-LHSYUTFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C2=CC=CC=C2)C(C)(C)OS(=O)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

569.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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